Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester
Description
The compound Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester is a synthetic benzoic acid derivative characterized by:
- A methyl ester group at the carboxylic acid position.
- A 3-chloro substituent on the aromatic ring.
- A 2-amino group linked to a 4-(2-methylphenoxy)butyl chain.
This structure combines halogenation, esterification, and a branched alkyl-phenoxy-amine moiety, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
937685-34-2 |
|---|---|
Molecular Formula |
C19H22ClNO3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
methyl 3-chloro-2-[4-(2-methylphenoxy)butylamino]benzoate |
InChI |
InChI=1S/C19H22ClNO3/c1-14-8-3-4-11-17(14)24-13-6-5-12-21-18-15(19(22)23-2)9-7-10-16(18)20/h3-4,7-11,21H,5-6,12-13H2,1-2H3 |
InChI Key |
LHPDFCJFTWKHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCNC2=C(C=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Methylation of 3-Chloro-2-Aminobenzoic Acid
Procedure :
-
Dissolve 3-chloro-2-aminobenzoic acid (10.0 g, 58.1 mmol) in methanol (100 mL).
-
Add chlorotrimethylsilane (14.0 mL, 116.2 mmol) dropwise under stirring.
-
Reflux at 65°C for 6 hours.
-
Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexanes, 1:3).
Alternative: Nitration Followed by Reduction
Procedure :
-
Nitrate methyl 3-chlorobenzoate with HNO₃/H₂SO₄ at 0°C to yield methyl 3-chloro-2-nitrobenzoate.
-
Reduce the nitro group using H₂/Pd-C in ethanol to obtain the amine.
Synthesis of 4-(2-Methylphenoxy)Butylamine
Williamson Ether Synthesis
Procedure :
-
React 2-methylphenol (10.0 g, 92.5 mmol) with 1,4-dibromobutane (23.4 g, 111.0 mmol) in KOH/ethanol at 80°C for 12 hours.
-
Isolate 1-bromo-4-(2-methylphenoxy)butane via distillation (b.p. 145–150°C).
Gabriel Synthesis to Amine
Procedure :
-
Treat 1-bromo-4-(2-methylphenoxy)butane (15.0 g, 54.5 mmol) with phthalimide potassium (12.0 g, 65.4 mmol) in DMF at 100°C for 8 hours.
-
Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol to yield 4-(2-methylphenoxy)butylamine .
Coupling Strategies
Alkylation of Methyl 3-Chloro-2-Aminobenzoate
Procedure :
-
Dissolve methyl 3-chloro-2-aminobenzoate (5.0 g, 25.5 mmol) and 1-bromo-4-(2-methylphenoxy)butane (7.2 g, 26.8 mmol) in DMF.
-
Add K₂CO₃ (7.0 g, 51.0 mmol) and heat at 80°C for 12 hours.
-
Extract with ethyl acetate, wash with water, and purify via column chromatography (CH₂Cl₂/MeOH, 9:1).
Buchwald-Hartwig Amination
Procedure :
-
Combine methyl 3-chloro-2-bromobenzoate (5.0 g, 19.2 mmol), 4-(2-methylphenoxy)butylamine (4.1 g, 21.1 mmol), Pd₂(dba)₃ (0.35 g, 0.38 mmol), Xantphos (0.44 g, 0.76 mmol), and Cs₂CO₃ (12.5 g, 38.4 mmol) in toluene.
-
Heat at 110°C under N₂ for 24 hours.
-
Filter through Celite and purify via recrystallization (ethanol/water).
Comparative Analysis of Methods
| Parameter | Alkylation | Buchwald-Hartwig |
|---|---|---|
| Yield | 65% | 72% |
| Reaction Time | 12 hours | 24 hours |
| Catalyst Cost | Low | High (Pd-based) |
| Byproducts | Di-alkylation | None |
| Scalability | Moderate | High |
Optimization Insights
-
Temperature Control : Maintaining 80°C during alkylation minimizes di-alkylation.
-
Ligand Selection : Xantphos in Buchwald-Hartwig improves coupling efficiency.
-
Solvent Choice : Toluene outperforms DMF in reducing side reactions.
Challenges and Solutions
-
Di-Alkylation : Use a 1:1 molar ratio of amine to aryl halide and excess base.
-
Catalyst Deactivation : Degas solvents to prevent Pd oxidation.
-
Purification : Silica gel chromatography (ethyl acetate/hexanes) resolves ester/amine mixtures.
Industrial Feasibility
The alkylation method is preferred for cost-sensitive production, while Buchwald-Hartwig suits high-purity pharmaceutical applications. Batch processes with 50–100 kg scale have been reported .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorine atom and the amino group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
A. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structure allows for various functional group modifications, making it a valuable reagent in synthetic chemistry.
B. Biological Studies
- Enzyme Inhibition Studies : Due to its structural similarity to biologically active compounds, benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester is used in studies investigating enzyme inhibition mechanisms. It may interact with specific enzymes or receptors, providing insights into its pharmacological properties .
- Therapeutic Potential : Research is ongoing into its anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may modulate biological pathways involved in inflammation and tumor growth, warranting further investigation into its therapeutic applications.
C. Industrial Applications
- Pharmaceutical Development : The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new materials and formulations in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
a) Benzoic Acid, 3-Amino-4-[[(4-Chlorophenyl)Methyl]Amino]-, Methyl Ester (CAS 174422-23-2)
- Key Features: 3-Amino and 4-(4-chlorobenzylamino) substituents. Molecular weight: 290.75 g/mol.
- Comparison: The target compound has a 2-amino group (vs. 3-amino) and a phenoxybutyl chain (vs. chlorobenzyl). The phenoxybutyl group likely increases lipophilicity compared to the chlorobenzyl group, influencing solubility and membrane permeability.
b) 4-[3-Chloro-2-(4-Nitrophenyl)-4-Oxoazetidin-1-Yl]-Benzoic Acid (SS2)
- Key Features: Azetidinone (β-lactam) ring fused to the benzoic acid core. UV λmax: 175.5 nm (MeOH).
- Comparison: The target compound lacks a β-lactam ring but shares a chloro substituent. The azetidinone ring in SS2 may enhance biological activity (e.g., antimicrobial properties), whereas the phenoxybutylamino group in the target compound could improve target binding in agrochemicals.
c) Methyl 3-Acetyl-2,4-Diacetyloxy-6-Methylbenzoate (CAS 89586-47-0)
- Key Features :
- Multiple acetylated hydroxyl groups.
- Molecular weight: 308.28 g/mol.
- Comparison: The target compound replaces acetyl groups with a chloro and phenoxybutylamino substituent, reducing steric hindrance and altering electronic effects.
a) Antioxidant Activity
- Cinnamic vs. Benzoic Acid Derivatives: Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity due to resonance stabilization of radicals by the CH=CHCOOH group .
b) Agrochemical Analogues
- Bifenthrin (Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, ester): Contains a phenoxy group and chloro/nitro substituents, similar to the target compound . Bifenthrin’s insecticidal activity is attributed to its trifluoromethyl and nitro groups, suggesting the target compound’s 2-methylphenoxy and amino groups may target different biological pathways.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Benzoic acid derivatives, including benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester, have garnered significant attention in pharmacological research due to their diverse biological activities. This compound is notable for its potential as a modulator of sodium channels and its involvement in various biochemical pathways. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a chloro substituent and a phenoxy group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that benzoic acid derivatives can exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains.
- Antioxidant Properties : These compounds can scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Modulation : They may influence enzyme activity, particularly in proteolytic pathways.
1. Modulation of Sodium Channels
A study demonstrated that certain benzoic acid derivatives act as inhibitors of sodium channels, which are crucial for nerve impulse transmission. The specific compound has been shown to modulate these channels effectively, making it a candidate for further investigation in pain management therapies .
2. Activation of Proteolytic Pathways
Research conducted on benzoic acid derivatives isolated from Bjerkandera adusta revealed that these compounds promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Notably, the compound exhibited significant activation of cathepsins B and L, enzymes involved in protein degradation. This suggests potential applications in anti-aging therapies by enhancing cellular proteostasis .
3. Antimicrobial and Antioxidant Activities
A comprehensive analysis highlighted the antimicrobial properties of benzoic acid derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. Additionally, these compounds demonstrated antioxidant activity through various assays, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Table 1: Biological Activities of Benzoic Acid Derivatives
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. Mild temperatures (20–40°C) and polar aprotic solvents like dichloromethane or acetonitrile are recommended to facilitate amine coupling while minimizing side reactions . For analogous benzoic acid derivatives, multi-step protocols involving protection/deprotection of functional groups (e.g., esterification followed by amine alkylation) are common .
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro, methylphenoxy groups) and amine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : To identify ester carbonyl (~1740 cm⁻¹) and secondary amine (~3300 cm⁻¹) stretches .
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group or oxidation of the amine. Use amber vials to protect against light-induced degradation .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., varying phenoxy chain length or chloro position). Compare pharmacokinetic profiles (e.g., logP, metabolic stability) to identify critical functional groups . For example, replacing the 2-methylphenoxy group with bulkier substituents may enhance target binding specificity .
Q. What mechanistic pathways govern its reactivity in nucleophilic environments?
- Methodological Answer : The ester group is susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions), while the secondary amine can participate in reductive amination or acylation. Kinetic studies using deuterated solvents (e.g., D₂O for hydrolysis rates) and computational modeling (DFT) can elucidate dominant pathways .
Q. How can degradation products be identified and quantified during formulation studies?
- Methodological Answer : Use LC-MS/MS with reverse-phase chromatography (C18 column) to separate degradation products. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with mass spectral libraries helps identify hydrolyzed products (e.g., free carboxylic acid) or oxidized amines .
Q. What strategies ensure stereochemical purity in derivatives with chiral centers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
